KRAS G12C Inhibitor 37 vs. Pan-KRAS Inhibitor-37: Isoform Selectivity Profile Determines Pathway-Specific Experimental Utility
A critical procurement distinction exists between KRAS G12C inhibitor 37 (CAS 2241720-04-5) and the similarly named 'KRAS inhibitor-37' (CAS 3058573-95-5, also designated compound 2). The latter is a pan-KRAS inhibitor with documented sub-nanomolar binding affinities (KD) across wild-type KRAS (0.004 nM), G12D (0.041 nM), G12C (0.019 nM), and G12V (0.144 nM) measured by surface plasmon resonance . KRAS G12C inhibitor 37, by contrast, was designed specifically within the quinazoline patent space as a G12C mutant-selective covalent inhibitor and is not documented to possess the broad isoform engagement profile of the pan-inhibitor variant [1]. This distinction is experimentally consequential: pan-KRAS inhibitor-37 demonstrates antiproliferative activity across multiple KRAS-mutant cell lines (H358, SW620, PANC08.13) with IC50 values ranging from <2 nM to 14 nM, reflecting its multi-isoform target engagement . Researchers investigating G12C-specific biology without confounding wild-type or G12D/G12V inhibition require the selectivity profile of the G12C-targeted compound.
| Evidence Dimension | KRAS isoform binding selectivity (SPR KD) |
|---|---|
| Target Compound Data | Selective for G12C mutant; broad isoform binding not documented in available characterization data |
| Comparator Or Baseline | KRAS inhibitor-37 (CAS 3058573-95-5): WT KD = 0.004 nM, G12D KD = 0.041 nM, G12C KD = 0.019 nM, G12V KD = 0.144 nM |
| Quantified Difference | Qualitative distinction: mutant-selective covalent inhibitor versus pan-KRAS binder with sub-nanomolar WT engagement |
| Conditions | SPR binding assay; cellular proliferation in H358 (KRAS G12C), SW620 (KRAS G12V), PANC08.13 cell lines |
Why This Matters
This isoform selectivity distinction determines whether experimental outcomes can be attributed specifically to G12C inhibition or reflect broader KRAS pathway modulation; procurement of the incorrect compound introduces uncontrolled variables.
- [1] Patent WO2018143315A1. Quinazoline compounds. Compound 65 (KRAS G12C inhibitor 37). View Source
